molecular formula C15H18O4 B1251811 8-Epihelenalin

8-Epihelenalin

Cat. No. B1251811
M. Wt: 262.3 g/mol
InChI Key: ZVLOPMNVFLSSAA-GSNHZRAGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-epihelenalin is a sesquiterpene lactone that is the C-8 epimer of helenalin. Isolated from the aerial parts of Inula hupehensis, it exhibits anti-inflammatory activity. It has a role as a metabolite, an anti-inflammatory agent and a plant metabolite. It is a gamma-lactone, a cyclic ketone, an organic heterotricyclic compound, a secondary alcohol and a sesquiterpene lactone.

Scientific Research Applications

1. Enhancement of Anticancer Drug Cytotoxicity

8-hydroxydaidzein (8HD), a derivative related to 8-Epihelenalin, has been identified to enhance the cytotoxicity of the antineoplastic agent epirubicin in human colon adenocarcinoma Caco-2 cells. This compound augments the production of reactive oxygen species (ROS), thereby intensifying the intracellular accumulation of epirubicin in Caco-2 cells. Additionally, 8HD induces apoptosis through the activation of various molecular pathways, highlighting its potential to intensify the cytotoxicity of anticancer drugs through the reversal of multidrug resistance (Lo, 2012).

2. Antiviral Activity

A derivative of this compound, 8-epi-kingiside, has demonstrated promising anti-hepatitis B virus activity in vitro and in vivo. This compound effectively inhibits the secretion of hepatitis B surface antigen (HBsAg) in HepG2 2.2.15 cells and reduces viremia in duck hepatitis B virus-infected ducks, suggesting its potential as a therapeutic agent against HBV infection (Guiqin et al., 2013).

properties

Molecular Formula

C15H18O4

Molecular Weight

262.3 g/mol

IUPAC Name

(3aS,5R,5aR,8aR,9S,9aS)-9-hydroxy-5,8a-dimethyl-1-methylidene-3a,4,5,5a,9,9a-hexahydroazuleno[6,7-b]furan-2,8-dione

InChI

InChI=1S/C15H18O4/c1-7-6-10-12(8(2)14(18)19-10)13(17)15(3)9(7)4-5-11(15)16/h4-5,7,9-10,12-13,17H,2,6H2,1,3H3/t7-,9+,10+,12-,13+,15+/m1/s1

InChI Key

ZVLOPMNVFLSSAA-GSNHZRAGSA-N

Isomeric SMILES

C[C@@H]1C[C@H]2[C@H]([C@@H]([C@]3([C@H]1C=CC3=O)C)O)C(=C)C(=O)O2

Canonical SMILES

CC1CC2C(C(C3(C1C=CC3=O)C)O)C(=C)C(=O)O2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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